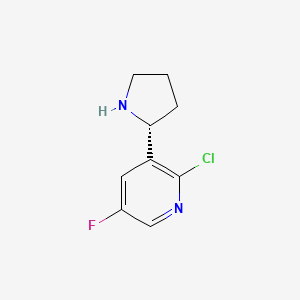

3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine

Description

3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine (CAS: 1260847-45-7) is a chiral pyridine derivative with a molecular formula of C₉H₁₂Cl₃FN₂ and a molecular weight of 273.56 g/mol. The compound features a (2R)-configured pyrrolidine ring attached to the pyridine core at the 3-position, with chlorine and fluorine substituents at the 2- and 5-positions, respectively. Its hydrochloride salt form (2HCl) enhances stability and solubility, making it suitable for research applications in medicinal chemistry and drug discovery .

Key structural attributes include:

- Stereochemistry: The (2R)-pyrrolidine moiety introduces chirality, which is critical for binding to enantioselective biological targets.

- Halogenation: The chlorine atom at position 2 and fluorine at position 5 enhance lipophilicity and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluoro-3-[(2R)-pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2/c10-9-7(4-6(11)5-13-9)8-2-1-3-12-8/h4-5,8,12H,1-3H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVWNWQLMQRQFL-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(N=CC(=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(N=CC(=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate precursor to form the pyrrolidine ring, which is then functionalized to introduce the chlorine and fluorine substituents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyridine or pyrrolidine rings.

Substitution: Halogen substituents can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine-pyridine compounds .

Scientific Research Applications

3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following pyridine derivatives share structural similarities with the target compound but differ in substituents, stereochemistry, or functional groups:

Physicochemical and Pharmacological Comparisons

- Lipophilicity: The target compound’s Cl and F substituents increase logP compared to the amino-propargyl derivative , but it is less lipophilic than the trifluoromethyl-containing analogue .

- Stereochemical Impact: The (2R)-pyrrolidine configuration may improve target binding selectivity compared to non-chiral pyrrolidine derivatives (e.g., ).

- Synthetic Complexity: The target compound’s enantioselective synthesis is more challenging than non-chiral analogues (e.g., 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine) .

Research Implications and Limitations

- Advantages of Target Compound : Chirality and halogenation make it a promising scaffold for enantioselective drug design.

- Limitations : Lack of explicit pharmacological data in the evidence restricts a full comparative analysis.

- Unlike multi-functionalized derivatives (e.g., ), its simpler structure may reduce off-target effects.

Biological Activity

3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine is a compound characterized by a pyrrolidine ring attached to a pyridine structure, featuring chlorine and fluorine substituents. This compound is being explored for its potential biological activities, particularly in medicinal chemistry and drug discovery.

- Molecular Formula : C9H11ClF2N2

- Molar Mass : 237.1 g/mol

- CAS Number : 1260847-45-7

Synthesis

The synthesis of this compound typically involves constructing the pyrrolidine ring followed by its attachment to the pyridine framework. Common synthetic routes include cyclization processes and functional group modifications to introduce halogen substituents.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, modulating their activity due to its unique structural features. This compound may act as an inhibitor or modulator in various biological pathways, though specific targets remain under investigation .

Anticancer Activity

Recent studies have highlighted the potential of pyridine-based compounds in anticancer therapy. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, indicating that this compound could be a lead candidate for further development in oncology .

Antimicrobial Properties

Research has demonstrated that compounds containing pyrrolidine and pyridine rings exhibit significant antimicrobial properties. The structural characteristics of this compound suggest it may also possess similar activities, warranting further exploration in this area .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Pyrrolidine | Simple ring structure | General biological activity |

| 2-Chloro-5-fluoropyridine | Lacks pyrrolidine | Antimicrobial activity |

| 3-(Pyrrolidin-2-one) | Similar ring structure | Anticancer properties |

The unique combination of the pyrrolidine and halogenated pyridine structures in this compound distinguishes it from other compounds and may provide enhanced biological activities compared to its simpler analogs .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent. Further mechanistic studies are required to elucidate the pathways involved.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results showed significant inhibition zones, indicating its potential as a novel antimicrobial agent. This highlights the need for further research into its application in treating infectious diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for enantioselective synthesis of 3-((2R)-pyrrolidin-2-yl)-2-chloro-5-fluoropyridine?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to preserve the (2R)-pyrrolidine configuration. A plausible route includes:

Halogenation : Introduce chlorine and fluorine substituents at positions 2 and 5 of the pyridine ring via electrophilic substitution or directed ortho-metalation.

Coupling Reaction : Use cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the (2R)-pyrrolidine group to position 3. Chiral ligands like BINAP may ensure stereochemical fidelity .

Purification : Chromatography (HPLC or flash) to isolate the enantiomerically pure product.

- Critical Considerations : Monitor reaction temperature and catalyst loading to minimize racemization.

Q. How is the stereochemical purity of 3-((2R)-pyrrolidin-2-yl)-2-chloro-5-fluoropyridine validated?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) to resolve enantiomers.

- Optical Rotation : Compare measured [α]D values with literature data for the (2R) configuration.

- NMR Spectroscopy : Analyze coupling constants (e.g., NOESY) to confirm spatial arrangement .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Receptor Binding Studies : Used as a scaffold for targeting G protein-coupled receptors (GPCRs) or enzymes due to its chiral pyrrolidine and halogenated pyridine moieties.

- Structure-Activity Relationship (SAR) : Modify substituents to explore interactions with biological targets (e.g., mGlu5 allosteric modulation ).

- In Vitro Assays : Assess inhibition potency (IC50) in cell-free systems or cell-based models for neurological disorders .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed during synthesis?

- Methodological Answer :

- Optimize Catalysts : Screen Pd-based catalysts (e.g., Pd(OAc)2 with XPhos) to enhance efficiency.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Temperature Control : Perform reactions under microwave irradiation to reduce side products .

- Data-Driven Approach : Employ Design of Experiments (DoE) to statistically evaluate parameter interactions (e.g., catalyst ratio, solvent, time).

Q. How do discrepancies in reported biological activity (e.g., IC50 values) arise, and how can they be resolved?

- Methodological Answer :

- Source Identification : Check assay conditions (pH, ionic strength) and cell lines used. Variations in membrane permeability or receptor density can alter results.

- Compound Integrity : Verify purity (>95% via HPLC) and stereochemical consistency (chiral HPLC).

- Structural Confirmation : Use X-ray crystallography (as in ) or cryo-EM to validate binding modes.

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer :

- Continuous Flow Chemistry : Improves reproducibility and reduces racemization risks.

- Chiral Auxiliaries : Temporarily introduce removable groups to stabilize the desired configuration during large-scale reactions.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools for real-time monitoring .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to design a definitive study?

- Methodological Answer :

- Comparative Assays : Test the compound alongside analogs in hepatocyte models (human/rodent) under standardized conditions.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products and CYP enzyme involvement.

- Structural Modifications : Introduce deuterium or fluorine atoms at metabolically labile sites to enhance stability .

Safety and Handling

Q. What protocols ensure safe handling of 3-((2R)-pyrrolidin-2-yl)-2-chloro-5-fluoropyridine in the lab?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.